molecular formula C16H20N4O2 B606104 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide CAS No. 1233855-46-3

3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide

Cat. No. B606104
CAS RN: 1233855-46-3
M. Wt: 300.362
InChI Key: DOWVMJFBDGWVML-UHFFFAOYSA-N
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Description

The compound “3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide” is a complex organic molecule that contains several functional groups, including a pyridine ring, an imidazole ring, and a carbamoyl group. These functional groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyridine and imidazole rings, which are aromatic and planar. The carbamoyl group could introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and imidazole rings, which are electron-rich and can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and imidazole rings could contribute to its aromaticity and stability .

Scientific Research Applications

Fatty Acid Amide Hydrolase (FAAH) Inhibition

BIA 10-2474 is reported to be an inhibitor of FAAH, an enzyme involved in cell function in the nervous system . FAAH inhibitors have been studied for their potential therapeutic use in a number of neurological disorders .

Off-Target Protein Interaction

Activity-based protein profiling revealed that BIA 10-2474 interacts with off-target proteins . This interaction landscape was determined in human cells and tissues .

Lipase Inhibition

BIA 10-2474 has been found to inhibit several lipases that are not targeted by other FAAH inhibitors . This promiscuous inhibition of lipases can lead to substantial alterations in lipid networks in human cortical neurons .

Alteration of Lipid Metabolism in Neurons

High doses of BIA 10-2474 not only bind to the target protein but also to other proteins, deactivating those involved in the metabolism of nerve cells . This can substantially alter lipid metabolism in cultured neurons .

Potential Neurotoxicity

A phase 1 trial of BIA 10-2474 led to the death of one volunteer and produced mild-to-severe neurological symptoms in four others . The cause of this neurotoxicity is unknown, but it’s postulated that off-target activities of BIA 10-2474 may have played a role .

Clinical Trial Safety Concerns

The safety of BIA 10-2474 in clinical trials has been questioned. In one instance, a phase 1 study resulted in one initially healthy volunteer’s death and three others with serious neurological damage, some of which may be permanent .

Mechanism of Action

Target of Action

The primary target of 3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide, also known as BIA 10-2474, is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for degrading anandamide, a neurotransmitter involved in pain relief and regulation of eating and sleep patterns . Inhibition of FAAH leads to increased levels of anandamide in the central nervous system and peripheral tissues . At high doses, bia 10-2474 also binds to other proteins, deactivating those involved in the metabolism of nerve cells .

Mode of Action

BIA 10-2474 acts as a long-acting inhibitor of FAAH . By inhibiting FAAH, it increases the levels of anandamide, leading to enhanced pain relief and potentially affecting eating and sleep patterns .

Biochemical Pathways

The inhibition of FAAH by BIA 10-2474 leads to an increase in anandamide levels, affecting the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory. The binding of bia 10-2474 to other proteins at high doses leads to substantial alterations in lipid networks in human cortical neurons , suggesting potential metabolic dysregulation in the nervous system .

Pharmacokinetics

It is known that the compound is administered orally . The dose escalation in clinical trials was based on pharmacokinetic data from animal studies .

Result of Action

The inhibition of FAAH by BIA 10-2474 and the subsequent increase in anandamide levels can potentially provide relief from pain and affect eating and sleep patterns . At high doses, bia 10-2474 can cause serious neurological damage, including symptoms ranging from mild to severe . This is likely due to the compound’s interaction with proteins other than FAAH at high doses .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the biological activity of similar compounds .

properties

IUPAC Name

N-cyclohexyl-N-methyl-4-(1-oxidopyridin-1-ium-3-yl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWVMJFBDGWVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009325
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide

CAS RN

1233855-46-3
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233855-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIA-10-2474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233855463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIA-10-2474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP1ZW859M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide (90 mg, 0.317 mmol) in chloroform (5 mL) was added 3-chlorobenzoperoxoic acid (149 mg, 0.475 mmol) in one portion. The reaction was allowed to stir at room temperature for 20 h. TLC showed the reaction to be complete and the mixture was evaporated to dryness. The residue was triturated with ether and the resulting white crystals were filtered off and dried in air. Recrystallisation from hot isopropanol gave a white powder (46 mg, 46%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
46%

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